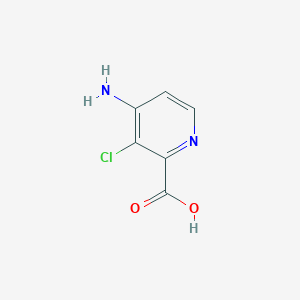

Ácido 4-amino-3-cloropiridina-2-carboxílico

Descripción general

Descripción

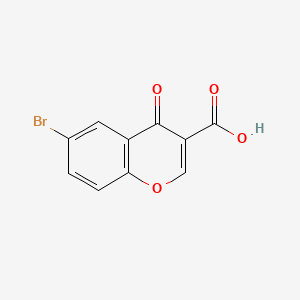

4-Amino-3-chloropyridine-2-carboxylic acid is a compound that has been studied in the context of supramolecular chemistry, particularly in the formation of cocrystals and molecular salts with organic acids. The compound has been used as a coformer with 3-chlorobenzoic acid and 4-chlorobenzoic acid, leading to the formation of a cocrystal and molecular salts, which have been characterized using various spectroscopic and X-ray diffraction techniques .

Synthesis Analysis

The synthesis of compounds involving 4-amino-3-chloropyridine-2-carboxylic acid has been achieved through cocrystallization methods. Organic acids were treated with amino-chloropyridine derivatives to afford the desired cocrystals and salts. The synthesis process is typically characterized by spectroscopic methods such as FT-IR and UV/visible spectroscopy, as well as X-ray powder diffraction (PXRD) and single-crystal X-ray diffraction (SC-XRD) .

Molecular Structure Analysis

The molecular structure of the cocrystals and salts formed from 4-amino-3-chloropyridine-2-carboxylic acid has been elucidated using SC-XRD. The position of the chlorine substituent on the phenyl ring plays a significant role in the supramolecular chemistry observed, influencing proton transfer between acid/base pairs. The molecular structure is further supported by DFT calculations, which help to reproduce the existence of supramolecular assemblies and provide insight into electronic properties and noncovalent interactions .

Chemical Reactions Analysis

The chemical behavior of 4-amino-3-chloropyridine-2-carboxylic acid in reactions is primarily associated with its ability to form cocrystals and salts through acid/base interactions. The compound engages in proton transfer with organic acids, leading to the formation of stable supramolecular structures. These interactions are often governed by the presence of noncovalent interactions such as hydrogen bonding, which is a critical factor in the formation of the observed supramolecular synthons .

Physical and Chemical Properties Analysis

The physical and chemical properties of the cocrystals and salts derived from 4-amino-3-chloropyridine-2-carboxylic acid have been characterized by various techniques. The experimental and theoretical structural parameters are reported to be within the expected range. Additionally, the compounds exhibit moderate biological activities, including antibacterial properties against selected Gram-positive and Gram-negative bacterial strains, as well as antioxidant capabilities as evidenced by DPPH free radical scavenging .

Aplicaciones Científicas De Investigación

Bloque de construcción en la síntesis de benzocantinonas

El ácido 4-cloropiridina-3-carboxílico, un compuesto relacionado, se utiliza como bloque de construcción en la síntesis de benzocantinonas a través de la ciclización inducida por radicales de hidruro de tributilestaño .

Síntesis de análogos heterocíclicos de la xantona

El ácido 4-cloropiridina-3-carboxílico también se utiliza en la síntesis de análogos heterocíclicos de la xantona .

Acoplamiento de Suzuki-Miyaura

La 4-amino-2-cloropiridina se somete fácilmente al acoplamiento de Suzuki-Miyaura con ácido fenilborónico .

Preparación de 3-deazacitosina

La 4-amino-2-cloropiridina se puede utilizar en la preparación de 3-deazacitosina .

Preparación de ácidos 7-sustituidos 1-alquil-1,4-dihidro-4-oxo-1,6-naftiridina-3-carboxílicos

Este compuesto también se puede utilizar en la preparación de ácidos 7-sustituidos 1-alquil-1,4-dihidro-4-oxo-1,6-naftiridina-3-carboxílicos .

Preparación de 1,6-naftiridinas

Otra aplicación de la 4-amino-2-cloropiridina es en la preparación de 1,6-naftiridinas .

Safety and Hazards

4-Amino-2-chloropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mecanismo De Acción

Target of Action

Similar compounds are often used in the synthesis of various pharmaceuticals and pesticides , suggesting that its targets could be diverse depending on the specific derivative synthesized.

Mode of Action

It’s known that similar chloroaminoheterocyclic compounds readily undergo suzuki-miyaura coupling with phenylboronic acid . This suggests that 4-Amino-3-chloropyridine-2-carboxylic acid may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

It’s known that similar compounds can be used in the synthesis of various pharmaceuticals and pesticides , implying that the affected pathways and their downstream effects could be diverse and dependent on the specific derivative synthesized.

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, which can be influenced by factors such as molecular weight, solubility, and chemical structure .

Result of Action

It’s known that similar compounds can be used in the synthesis of various pharmaceuticals and pesticides , suggesting that the effects of its action could be diverse and dependent on the specific derivative synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-chloropyridine-2-carboxylic acid. It’s known that similar compounds have high biological activity, low toxicity, long-lasting period, and easy degradation in the environment , suggesting that environmental factors could play a significant role in the action of 4-Amino-3-chloropyridine-2-carboxylic acid.

Propiedades

IUPAC Name |

4-amino-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMORBPDRBXCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376437 | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76165-18-9 | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![2-[3-(3-chlorophenyl)phenyl]acetic Acid](/img/structure/B1271414.png)